4-Cyclopropoxy-2-methylbenzamide
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Overview
Description
4-Cyclopropoxy-2-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a benzamide derivative, characterized by the presence of a cyclopropoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of various catalysts and solvents to optimize yield and purity. The specific conditions for the industrial production of this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., FeBr3) can be used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound may bind to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in the modulation of cellular signaling pathways, which is particularly relevant in cancer research .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-isopropyl-N-methylbenzamide: This compound has a similar structure but with an isopropyl group instead of a methyl group.
2,3-Dimethoxybenzamide: Another benzamide derivative with methoxy groups attached to the benzene ring.
Uniqueness
4-Cyclopropoxy-2-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyclopropyloxy-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(14-8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAJHXNLHGLMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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